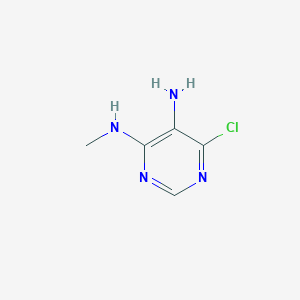
Methyl 2-benzylacrylate
概要
説明
Methyl 2-benzylacrylate, also known as methyl 2-benzylpropenoate, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid that is used in various chemical synthesis processes. This compound is characterized by the presence of a benzyl group attached to the acrylate moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-benzylacrylate can be synthesized through several methods. One common approach involves the esterification of 2-benzylacrylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: Methyl 2-benzylacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include benzyl-substituted carboxylic acids, alcohols, and various substituted acrylates.
科学的研究の応用
Methyl 2-benzylacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form biocompatible polymers.
Industry: It is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical stability.
作用機序
The mechanism by which methyl 2-benzylacrylate exerts its effects is primarily through its reactivity as an acrylate ester. The acrylate group can undergo polymerization reactions, forming long chains that impart desirable physical properties to the resulting materials. Additionally, the benzyl group can participate in various chemical interactions, enhancing the compound’s versatility in synthesis.
類似化合物との比較
Methyl acrylate: Lacks the benzyl group, making it less reactive in certain substitution reactions.
Ethyl 2-benzylacrylate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and physical properties.
Benzyl acrylate: Contains a benzyl group but lacks the methyl ester, leading to different reactivity patterns.
Uniqueness: Methyl 2-benzylacrylate’s unique combination of the benzyl and acrylate groups makes it particularly useful in applications requiring both reactivity and stability. Its ability to undergo a wide range of chemical reactions while maintaining structural integrity sets it apart from other similar compounds.
特性
IUPAC Name |
methyl 2-benzylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJYBYIABSMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341793 | |
| Record name | methyl 2-benzylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-71-1 | |
| Record name | methyl 2-benzylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















